4-ethylhexan-2-one
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Overview
Description
4-ethylhexan-2-one is an organic compound with the molecular formula C8H16O. It is a ketone, characterized by the presence of a carbonyl group (C=O) bonded to two carbon atoms. This compound is known for its use in various industrial applications due to its chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-ethylhexan-2-one can be synthesized through several methods. One common method involves the acetoacetic ester synthesis, where acetoacetic ester is alkylated and then decarboxylated to form the desired ketone . The reaction typically requires a base such as sodium ethoxide and is carried out under mild conditions.
Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic hydrogenation of 4-ethyl-2-hexenal. This process involves the use of a metal catalyst, such as palladium or platinum, under high pressure and temperature conditions to achieve the desired reduction.
Chemical Reactions Analysis
Types of Reactions: 4-ethylhexan-2-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate or chromic acid.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbonyl group is attacked by nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Grignard reagents, hydrazine (NH2NH2)
Major Products Formed:
Oxidation: Carboxylic acids
Reduction: Secondary alcohols
Substitution: Various substituted ketones and alcohols
Scientific Research Applications
4-ethylhexan-2-one has several applications in scientific research:
Chemistry: It is used as a solvent and an intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, although it is not yet widely used in medicine.
Mechanism of Action
The mechanism of action of 4-ethylhexan-2-one involves its interaction with various molecular targets. As a ketone, it can participate in nucleophilic addition reactions, where nucleophiles attack the carbonyl carbon, leading to the formation of addition products . This reactivity is crucial for its role in organic synthesis and industrial applications.
Comparison with Similar Compounds
4-Methyl-2-hexanone: Similar in structure but with a methyl group instead of an ethyl group.
2-Hexanone: Lacks the ethyl substituent, making it less sterically hindered.
4-Ethyl-2-pentanone: Shorter carbon chain, leading to different physical properties.
Uniqueness: 4-ethylhexan-2-one is unique due to its specific structure, which provides distinct reactivity and physical properties compared to its analogs. The presence of the ethyl group at the fourth position influences its boiling point, solubility, and reactivity in chemical reactions .
Properties
Molecular Formula |
C8H16O |
---|---|
Molecular Weight |
128.21 g/mol |
IUPAC Name |
4-ethylhexan-2-one |
InChI |
InChI=1S/C8H16O/c1-4-8(5-2)6-7(3)9/h8H,4-6H2,1-3H3 |
InChI Key |
QKMFSGUNPGTQPT-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)CC(=O)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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